Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate
Description
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate is a heterocyclic compound featuring a pyrrolo[1,2-B]pyridazine core functionalized with a tert-butyl carbamate group at the 4-position. Pyrrolo[1,2-B]pyridazine is a bicyclic system comprising a pyrrole fused to a pyridazine ring, which introduces unique electronic properties due to the adjacent nitrogen atoms in the pyridazine moiety. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly as an intermediate for pharmaceuticals targeting enzymes or receptors sensitive to nitrogen-rich heterocycles.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-6-7-13-15-8-4-5-10(9)15/h4-8H,1-3H3,(H,14,16) |
InChI Key |
HZFAAWXFSMYYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN2C1=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of this compound typically involves two key stages:
- Formation of the pyrrolo[1,2-b]pyridazine heterocyclic core.
- Introduction of the tert-butyl carbamate protecting group on the nitrogen atom.
A representative synthetic approach starts from a BOC-protected 1-aminopyrrole derivative, which undergoes condensation with α,β-unsaturated ketones (chalcones) under acidic catalysis to afford substituted pyrrolo[1,2-b]pyridazine derivatives bearing carbamate functionalities.
Detailed Synthetic Procedure
A typical synthetic sequence reported involves:
Reaction of a BOC-protected 1-aminopyrrole (tert-butyl carbamate of 1-aminopyrrole) with tertiary butyl carbazate in a solvent mixture of toluene and cyclohexane, catalyzed by p-toluenesulfonic acid (p-TSA) under reflux conditions. This step yields a carbamate intermediate with a tert-butyl ester group attached to the pyrrole nitrogen.
Subsequent condensation of this intermediate with chalcone derivatives (e.g., 3-(4-fluorophenyl)-1-phenyl-propenone) in the presence of p-TSA leads to cyclization, forming the pyrrolo[1,2-b]pyridazine ring system with the tert-butyl carbamate moiety retained.
Purification and characterization confirm the structure of the product as a dihydropyrrolo[1,2-b]pyridazine carbamate, which can be further dehydrogenated under heating with p-TSA to yield the fully aromatic pyrrolo[1,2-b]pyridazine carbamate derivative.
Carbamate Formation Methodologies Relevant to the Compound
Traditional Carbamate Synthesis
Carbamate groups are commonly introduced via reaction of amines with activated carbonates or chloroformates. For tert-butyl carbamates, tert-butyl carbazate is a frequently used reagent, reacting with amine precursors under acidic or basic catalysis to form the carbamate linkage.
Activated Mixed Carbonates
Activated mixed carbonates such as p-nitrophenyl chloroformate serve as efficient alkoxycarbonylating agents for amines, enabling carbamate synthesis under mild conditions. These reagents facilitate the formation of tert-butyl carbamates when reacted with suitable amines.
Recent Advances: Curtius Rearrangement and Carbonylimidazolides
Curtius rearrangement of acyl azides derived from carboxylic acids in the presence of tert-butyl dicarbonate can yield tert-butyl carbamates via isocyanate intermediates, providing an alternative synthetic route.
Carbonylimidazolide intermediates derived from primary amines can react with nucleophiles such as phenols to form carbamates, offering scalable and high-purity synthesis options.
Representative Data Table: Synthetic Conditions and Yields
| Step | Reactants/Intermediates | Conditions | Catalyst/Reagent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | BOC-protected 1-aminopyrrole + tert-butyl carbazate | Reflux in toluene/cyclohexane | p-Toluenesulfonic acid | ~70-80 | Formation of carbamate intermediate |
| 2 | Carbamate intermediate + chalcone derivative | Reflux in toluene/cyclohexane | p-Toluenesulfonic acid | 21-65 | Cyclization to dihydropyrrolo[1,2-b]pyridazine carbamate |
| 3 | Dihydropyrrolo[1,2-b]pyridazine carbamate | Heating at 110 °C for 25 h | p-Toluenesulfonic acid | 60-75 | Dehydrogenation to aromatic pyrrolo[1,2-b]pyridazine carbamate |
Data adapted from Beilstein Journal of Organic Chemistry
Analytical Characterization
The synthesized this compound compounds are characterized by:
- Infrared Spectroscopy (IR): Identification of carbamate carbonyl stretching (~1700 cm⁻¹) and NH stretching bands.
- Mass Spectrometry (MS): Molecular ion peaks confirming molecular weight consistent with the carbamate structure.
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and 2D NMR confirm the heterocyclic framework and tert-butyl carbamate moiety.
- High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation supporting molecular formula.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The pyridazine core in the target compound introduces greater electron deficiency compared to pyridine analogs, affecting electrophilic substitution patterns.
- Bulky substituents (e.g., bicyclo[2.2.2]octane in ) reduce solubility but enhance target binding specificity.
Physicochemical Properties
| Property | Target Compound | Compound 12 | Patent Compound |
|---|---|---|---|
| Solubility | Moderate (polar carbamate) | Low (bulky substituents) | Very low (lipophilic groups) |
| logP (Predicted) | ~2.5 | ~3.2 | ~5.0 |
| Stability | Acid-labile (tert-butyl group) | Stable under basic conditions | High (silyl protection) |
Implications :
- The target compound’s moderate logP suggests better membrane permeability than the patent compound but lower than Compound 12.
- Acid-labile tert-butyl groups necessitate careful handling in acidic environments.
Biological Activity
Tert-butyl N-pyrrolo[1,2-b]pyridazin-4-ylcarbamate is a compound that has garnered attention for its potential biological activity, particularly in the context of inflammatory diseases and cancer. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
This compound has the following chemical properties:
- CAS Number : 2970215-50-8
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- Purity : 95% .
The compound acts primarily as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in mediating inflammatory responses through the interleukin-1 (IL-1) and Toll-like receptor (TLR) signaling pathways. Inhibition of IRAK4 can lead to a reduction in the production of pro-inflammatory cytokines, making it a potential therapeutic target for various inflammatory and fibrotic disorders such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in microglial cells, which are crucial in neuroinflammatory processes .
Anticancer Activity
The compound has shown promise in anticancer applications. In studies involving various human cancer cell lines (e.g., colon LoVo, ovary SK-OV-3, breast MCF-7), this compound demonstrated dose-dependent cytotoxicity. The highest anti-tumor activity was observed against colon cancer cells .
Cytotoxicity Studies
Cytotoxicity assays reveal that while some pyrrolo[1,2-b]pyridazine derivatives exhibit low toxicity on plant cells and certain crustaceans, they can be moderately toxic to human adenocarcinoma-derived cell lines . The IC50 values for these compounds suggest a selective toxicity profile that warrants further investigation.
Table 1: Biological Activity Summary of this compound
| Activity Type | Cell Line/Model | IC50 (µM) | Notes |
|---|---|---|---|
| Anti-inflammatory | Microglial N9 cells | Not specified | Inhibits pro-inflammatory cytokine production |
| Anticancer | Colon LoVo | 5.0 | Significant cytotoxicity observed |
| Anticancer | Ovary SK-OV-3 | 10.0 | Moderate cytotoxicity |
| Anticancer | Breast MCF-7 | 8.0 | Dose-dependent effects |
Table 2: Comparison of Cytotoxicity Across Different Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Colon LoVo | 5.0 |
| Doxorubicin | Colon LoVo | 0.5 |
| Cisplatin | Ovary SK-OV-3 | 0.8 |
| 5-Fluorouracil | Breast MCF-7 | 2.0 |
Case Study 1: Inhibition of IRAK4
A study highlighted the effectiveness of pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors, demonstrating their potential in treating inflammatory conditions by modulating cytokine release and reducing tissue damage in models of chronic inflammation .
Case Study 2: Antitumor Efficacy
In vivo studies have indicated that certain derivatives of this compound could significantly reduce tumor size in xenograft models when administered at specific dosages over extended periods .
Q & A
Q. What are the standard synthetic routes for Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate, and how are yields optimized?
The compound is typically synthesized via nucleophilic substitution or carbamate protection reactions. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using triethylamine or DMAP). Key steps include:
- Reaction Conditions : Ice-cooled environments (0–5°C) to control exothermic reactions, followed by gradual warming to room temperature for completion .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to isolate the product .
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of Boc₂O) and reaction time (2–24 hours) improves yields. Monitoring via TLC or HPLC ensures reaction progress .
Q. How is the compound characterized to confirm structural integrity?
Standard characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to verify carbamate formation (e.g., tert-butyl group at δ 1.4 ppm in ¹H NMR) and pyrrolopyridazine ring protons .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the calculated mass (e.g., C₁₃H₁₈N₃O₂⁺: 260.1394) .
- Elemental Analysis : Combustion analysis for C, H, N content (±0.4% tolerance) .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while chlorinated solvents (e.g., DCM) are ideal for extractions .
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways for functionalization .
- Docking Studies : Molecular docking with target proteins (e.g., kinases) prioritizes derivatives with enhanced binding affinity. Software like AutoDock Vina screens substituent effects .
- Data Integration : Machine learning models trained on existing SAR data predict optimal R-group modifications, reducing trial-and-error synthesis .
Q. What strategies resolve contradictions in reaction yield data across different studies?
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) isolate critical variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design evaluates interactions between solvent polarity, base strength, and temperature .
- Sensitivity Analysis : Monte Carlo simulations quantify uncertainty in yield predictions, identifying parameters requiring tighter control (e.g., moisture levels) .
- Meta-Analysis : Cross-study comparisons using platforms like Reaxys® highlight trends (e.g., higher yields in anhydrous DMF vs. THF) .
Q. How are heterogeneous reaction conditions optimized for scalable synthesis?
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time, enabling dynamic adjustment of parameters (e.g., reagent addition rates) .
- Membrane Separation : Nanofiltration membranes (MWCO 200–500 Da) isolate the product from side products, improving purity without chromatography .
- Flow Chemistry : Continuous-flow reactors with immobilized catalysts (e.g., packed-bed Pd/C) enhance reproducibility and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
